Glycosine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

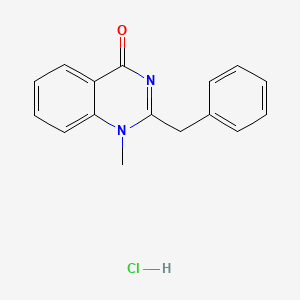

2-benzyl-1-methylquinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O.ClH/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWXKNXRKJUXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208705 | |

| Record name | Glycosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6000-56-2 | |

| Record name | 4(1H)-Quinazolinone, 1-methyl-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2BY6044Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization of Glycine Hydrochloride

Classical and Established Synthetic Approaches to Glycine (B1666218) Alkyl Ester Hydrochlorides

Traditional batch-process methods have been the cornerstone of glycine ester hydrochloride synthesis for many years. These methods are well-documented and rely on fundamental organic reactions.

The most direct and classical method for synthesizing glycine alkyl ester hydrochlorides is the Fischer-Speier esterification. This reaction involves heating a mixture of glycine, an appropriate alcohol (such as methanol (B129727) or ethanol), and a strong acid catalyst, typically hydrochloric acid. orgsyn.orgscielo.br The presence of an anhydrous acid in alcohol is a common approach for the esterification of amino acids. stackexchange.com

In this process, the hydrochloric acid serves a dual purpose. Firstly, it protonates the amino group, forming the ammonium (B1175870) salt, which increases the solubility of the zwitterionic glycine in the alcohol. Secondly, it protonates the carbonyl oxygen of the carboxylic acid group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. scielo.br For instance, glycine ethyl ester hydrochloride has been prepared by the action of absolute alcohol and hydrogen chloride on glycine. orgsyn.org One method involves refluxing glycine in ethanolic hydrogen chloride for 24 hours, followed by evaporation of the solvent to obtain the crude product. scielo.br

A highly effective and convenient method for the synthesis of glycine alkyl ester hydrochlorides utilizes thionyl chloride (SOCl₂). stackexchange.comechemi.com This reagent acts as both the acid source and a coupling agent. When thionyl chloride is added to an alcohol, it reacts to form an alkyl chlorosulfite intermediate, which then decomposes to generate sulfur dioxide and, crucially, anhydrous hydrogen chloride (HCl) in situ. This in situ generation of HCl is advantageous as it provides the necessary acidic catalyst in a dry form, which is ideal for esterification. stackexchange.comechemi.com

A typical procedure involves suspending glycine in the desired alcohol (e.g., methanol or ethanol) at a reduced temperature, often 0°C or below, followed by the dropwise addition of thionyl chloride. chemicalbook.com The reaction is exothermic. After the addition is complete, the mixture is typically refluxed for several hours to drive the reaction to completion. chemicalbook.com For example, N-(2-Fmoc-aminoethyl) glycine methyl ester hydrochloride was obtained with a 47% yield after refluxing for 4 hours and washing the crude product with diethyl ether. google.com Another procedure reports adding thionyl chloride to a suspension of glycine in ethanol (B145695) at -10°C, followed by refluxing for 2 hours, yielding glycine ethyl ester hydrochloride at 90.4% of the theoretical amount. chemicalbook.com

Another established technique involves the direct introduction of dry hydrogen chloride (HCl) gas into a suspension of glycine in an anhydrous alcohol. orgsyn.org This method ensures the presence of a high concentration of the acid catalyst in an anhydrous environment, which is favorable for the esterification equilibrium.

The procedure typically involves cooling the alcohol (e.g., absolute ethanol) in an ice bath and bubbling dry HCl gas through it until saturation. orgsyn.orgprepchem.com Glycine is then added to this acidic alcohol solution, and the mixture is heated, often under reflux, for several hours to complete the reaction. orgsyn.orggoogle.com For instance, one method describes bubbling HCl gas through a mixture of glycine and anhydrous methanol at 40–60°C for 3 hours, which resulted in a 95% yield and over 99% purity after crystallization. The reaction is exothermic and requires careful temperature control. Upon completion, cooling the solution induces the crystallization of the glycine ester hydrochloride product, which can then be isolated by filtration. orgsyn.org

Orthoformates, such as triethyl orthoformate (CH(OEt)₃), can be employed as efficient reagents in the synthesis of glycine ester hydrochlorides. chemicalbook.comgoogle.com Orthoesters serve as both an esterification reagent and a solvent in some applications. researchgate.net Their primary role in this context is to act as a dehydrating agent. During the esterification, orthoformates react with the water produced to form an alcohol and an ester, effectively removing water from the reaction mixture and shifting the equilibrium towards the formation of the desired product. google.comnih.gov

One patented production method describes adding glycine and triethyl orthoformate to a pre-prepared hydrochloric acid-ethanol solution. chemicalbook.comgoogle.com The mixture is reacted, sometimes with the aid of a catalyst like ZnCl₂, first at room temperature and then at an elevated temperature (e.g., 75°C) for several hours. google.com This approach is reported to have advantages such as a short reaction period and a high conversion rate of over 92%. google.com

Table 1: Comparison of Classical Synthetic Methods for Glycine Alkyl Ester Hydrochlorides

| Method | Key Reagents | Typical Conditions | Reported Yield | Key Advantages/Disadvantages | Source(s) |

|---|---|---|---|---|---|

| HCl/Alcohol Esterification | Glycine, Alcohol (e.g., Ethanol), HCl | Reflux for extended periods (e.g., 24h) | Variable | Simple, direct method; equilibrium-limited. | orgsyn.orgscielo.br |

| Thionyl Chloride Mediated | Glycine, Alcohol, Thionyl Chloride (SOCl₂) | 0°C to reflux, 2-4 hours | 47% - 90.4% | In situ generation of anhydrous HCl; avoids handling HCl gas. | stackexchange.comchemicalbook.com |

| HCl Gas Introduction | Glycine, Anhydrous Alcohol, HCl gas | 40-60°C, ~3 hours | ~95% | High purity and yield; requires handling of corrosive HCl gas. | orgsyn.org |

| Orthoformate-Assisted | Glycine, Alcohol, HCl, Triethyl Orthoformate | Room temp to 75°C, ~4 hours | >92% (conversion) | Efficient water removal drives equilibrium; can be a faster process. | chemicalbook.comgoogle.com |

Advanced and Continuous Process Synthesis of Glycine Hydrochloride Analogues

In recent years, the paradigm of chemical synthesis has been shifting from traditional batch processing to more efficient, safer, and scalable continuous flow methodologies.

Continuous flow chemistry utilizes microreactors or mesofluidic reactors to perform chemical reactions in a continuous stream rather than a single vessel. researchgate.netmit.edu This technology offers significant advantages, including superior mass and heat transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with highly energetic intermediates or exothermic reactions. researchgate.netgoogle.com These benefits have led to its application in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates, including hydrochloride salts. scispace.comgoogle.com

For the synthesis of glycine hydrochloride analogues, a continuous flow process can be designed where solutions of the reactants are pumped and mixed, then passed through a heated reactor coil for a specific residence time. mit.edupatsnap.com For example, a continuous synthesis method for glycine methyl ester hydrochloride has been developed where a mixture of glycine, anhydrous methanol, and hydrogen chloride gas is continuously pumped into a reactor. patsnap.com The system is maintained at 55-60°C, and as the product forms, it crystallizes and is continuously separated, while the mother liquor is recycled. patsnap.com This method allows for the removal of water generated during the reaction via a negative pressure system, further driving the synthesis. patsnap.com The implementation of continuous flow for N-acyl amidation of bile acids with glycine has also been successfully demonstrated, showcasing the potential for flow-based techniques in preparing these materials in bulk quantities. researchgate.netrsc.org Such systems can significantly reduce reaction times and simplify purification, making them attractive for industrial-scale production. researchgate.netgoogle.com

Table 2: Example of a Continuous Flow Synthesis for Glycine Methyl Ester Hydrochloride

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Glycine, Anhydrous Methanol, Hydrogen Chloride gas | patsnap.com |

| Reactor Type | Mixing kettle followed by a continuous reactor with a conical bottom for crystal deposition. | patsnap.com |

| Temperature | 55-60 °C | patsnap.com |

| Key Feature | Continuous feeding, reaction, crystallization, and separation. Centrifugal mother liquor is recycled. | patsnap.com |

| Advantage | Water generated by the reaction is continuously removed under negative pressure, improving efficiency. | patsnap.com |

Seed Crystal Heat Preservation Reaction Techniques in Continuous Synthesis

Continuous synthesis of glycine derivatives, such as glycine methyl ester hydrochloride, has been effectively achieved by implementing seed crystal heat preservation reaction techniques. patsnap.com In a typical continuous process, glycine and anhydrous methanol are mixed, and hydrogen chloride gas is introduced until the glycine is fully dissolved. This mixture is then continuously fed into a reactor where the temperature is maintained at a specific range, for instance, 55-60°C. patsnap.com

A crucial step in this continuous process is the addition of seed crystals of the final product, such as glycine methyl ester hydrochloride. patsnap.com This seeding initiates and controls the crystallization process. The reaction is maintained under controlled stirring to ensure that the newly formed crystals are continuously deposited at the bottom of the reactor. patsnap.com This technique of preserving heat and utilizing seed crystals allows for a steady and controlled production of high-purity crystals. patsnap.com The product yield from such a continuous process can be substantial, with reports of yields reaching 93% or higher and purity exceeding 98%. patsnap.com

The introduction of seed crystals can be optimized by controlling when they are added to the super-saturated solution. For instance, in some glycine crystallization processes, the aqueous solution is first cooled slightly before adding the seed crystals, followed by a gradient cooling process to control crystal growth. google.com

Interactive Table 1: Parameters in Continuous Synthesis of Glycine Methyl Ester Hydrochloride

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Glycine | 75kg | 75kg |

| Anhydrous Methanol | 320kg | 256kg |

| Molar Ratio (Glycine:Methanol) | 1:10 | 1:8 |

| Hydrogen Chloride Gas Flow Rate | 20m³/h | 30m³/h |

| Reaction Temperature | 55-60°C | 55-60°C |

| Seed Crystal Addition Time | ~15 minutes into reaction | ~15 minutes into reaction |

| Stirring Rate | 180 r/min | 240 r/min |

Data sourced from a continuous synthesis method patent, highlighting the controlled parameters for optimizing crystal production. patsnap.com

Solvent Recovery and Cyclic Utilization in Continuous Processes

Furthermore, to manage byproducts, a negative pressure system can be integrated into the reaction kettle. patsnap.com This system helps to discharge water generated during the reaction by using the excess methanol in the system, further purifying the reaction environment and promoting the desired reaction. patsnap.com This approach not only improves the efficiency of the reaction but also aligns with the principles of green chemistry by minimizing waste generation. patsnap.comrsc.org Some processes describe the recovery of organic solvents through decompression distillation and rectification when the mother liquor becomes enriched with impurities after several cycles. google.com

Green Chemistry Principles in Glycine Hydrochloride Synthesis

The application of green chemistry principles is a growing trend in the synthesis of glycine hydrochloride and its derivatives. royalsocietypublishing.orgnih.gov These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using safer solvents and reaction conditions. royalsocietypublishing.orgnih.govsci-hub.se

Researchers have been actively developing more environmentally friendly protocols for synthesizing glycine derivatives. mdpi.com One approach involves using water as a solvent, which is a significant step towards a greener synthesis process. For instance, N-substituted glycine derivatives have been synthesized in water, avoiding the use of toxic organic solvents. nih.gov The synthesis of alkyldimethylglycine hydrochlorides has also been achieved through sustainable and environmentally friendly methods with high yields. mdpi.com

Another green approach involves the use of glycine-HCl buffer solutions, which can act as both the solvent and a catalyst in certain reactions, such as the Hantzsch synthesis of 1,4-dihydropyridines. researchgate.netresearchgate.net This eliminates the need for traditional organic solvents and simplifies the reaction setup. researchgate.netresearchgate.net

A key focus of green chemistry is the reduction of hazardous by-products and waste. rsc.orgresearchgate.net In traditional syntheses, the use of halogenated solvents and certain bases can lead to environmentally harmful waste. acs.org Greener methodologies aim to replace these with less hazardous alternatives. For example, in the synthesis of azlactone derivatives from glycine hydrochloride esters, 2-methyltetrahydrofuran (B130290) (derived from corncobs) has been used as a substitute for chloroform, and a nontoxic base like sodium bicarbonate has replaced triethylamine. acs.org

The ideal green synthesis would be solvent-free, and while this is not always feasible, significant progress has been made in using recyclable or less harmful solvent systems. nih.gov Water is a prime example of a green solvent used in the synthesis of N-substituted glycine derivatives. nih.gov

In some cases, the reaction can be carried out in a non-polar solvent like acetone, with the product precipitating out, allowing for easy separation and recycling of the solvent. google.com The use of mixed solvents, such as a combination of methanol, ethanol, and a dihydric alcohol, has also been explored to facilitate the separation of glycine from by-products like ammonium chloride. google.compatsnap.com For instance, a mixture of ethylene (B1197577) glycol (MEG) and water has been proposed as a green alternative to methanol for the antisolvent crystallization of glycine. researchgate.net

The development of these solvent systems is a critical aspect of making the synthesis of glycine hydrochloride and its derivatives more sustainable and environmentally friendly. rsc.orgacs.org

Synthesis of N-Substituted Glycine Derivatives and Hydrochlorides

The synthesis of N-substituted glycine derivatives and their hydrochlorides is an area of active research, with applications in various fields, including the development of peptoids (N-substituted polyglycines). nih.govresearchgate.net These syntheses often start from glycine or its esters and involve the substitution of a hydrogen atom on the nitrogen. mdpi.com

A common method for creating N-substituted glycine derivatives involves reacting an alkyl amine with chloroacetic acid in an aqueous solution. The resulting product can then be acidified with HCl to form the hydrochloride salt. nih.gov Solid-phase synthesis is another powerful technique used to create N-substituted glycine oligomers, where each monomer is assembled from "sub-monomers" directly on a solid support. google.com This method allows for the creation of a wide variety of derivatives with different side chains. google.com

The synthesis can be designed to be "green" by using water as the solvent and avoiding toxic reagents. nih.gov The resulting N-substituted glycine hydrochlorides can have varied properties depending on the nature of the substituent, influencing factors like lipophilicity and solubility. nih.gov

Interactive Table 2: Examples of N-Substituted Glycine Derivatives Synthesized via a Green Method

| R Group (Substituent) | Product |

|---|---|

| Propyl | N-propylglycine |

| Butyl | N-butylglycine |

| sec-Butyl | N-sec-butylglycine |

| Pentyl | N-pentylglycine |

| Isopentyl | N-isopentylglycine |

| Hexyl | N-hexylglycine |

| Octyl | N-octylglycine |

Data sourced from a study on the green synthesis of N-substituted glycine derivatives, showcasing the variety of compounds that can be produced. nih.gov

Condensation Reactions with Schiff Bases

The formation of Schiff bases through the condensation of an amino group with a carbonyl compound is a versatile and widely used reaction in organic chemistry. In the context of glycine, this reaction provides a pathway to a variety of derivatives.

The synthesis of Schiff bases derived from glycine or its esters often involves a condensation reaction with an aldehyde. A general procedure involves dissolving the glycine derivative and an appropriate aldehyde in a suitable solvent, followed by heating. For instance, new amino acid Schiff base compounds have been synthesized through the condensation of 2-phenylglycine methyl ester hydrochloride with various aromatic aldehydes. semanticscholar.org The reaction is typically carried out in dry ethanol, and the mixture is refluxed for a period of 4 to 8.5 hours. semanticscholar.org Following the reaction, the mixture is cooled, allowing the Schiff base product to precipitate, which is then collected by filtration, washed, and dried. semanticscholar.org

A comparative study between conventional heating and microwave irradiation has demonstrated significant advantages for the latter. semanticscholar.org Microwave-assisted synthesis can dramatically reduce reaction times to as little as 5.5 to 8.5 minutes, while also increasing product yields. semanticscholar.org For example, yields have been reported to increase from 37% with conventional methods to as high as 96% with microwave irradiation. semanticscholar.org This "green chemistry" approach also minimizes waste and the formation of byproducts. semanticscholar.org

Another conventional approach involves the reaction of benzaldehyde (B42025) with glycine in glacial acetic acid, with the addition of fused sodium acetate (B1210297). ekb.eg The mixture is heated under reflux overnight. ekb.eg After completion, the reaction mixture is cooled and poured over ice, followed by extraction with a solvent like dichloromethane. ekb.eg

The table below summarizes a comparison of conventional and microwave-assisted synthesis for the formation of a Schiff base from 2-phenylglycine methyl ester hydrochloride and an aromatic aldehyde.

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional Heating | 4 - 8.5 hours | 37 |

| Microwave Irradiation | 5.5 - 8.5 minutes | up to 96 |

This data is based on a comparative study of Schiff base synthesis. semanticscholar.org

The synthesis of flavonoid-glycine Schiff bases has also been achieved using microwave-assisted methods. In this process, a flavonoid such as quercetin (B1663063) is dissolved in ethanol, and under basic conditions created by adding sodium hydroxide (B78521), it is reacted with a glycine alcoholic solution. google.com The reaction is conducted in a microwave instrument at a controlled temperature and power, leading to the formation of the desired Schiff base. google.com

Immobilized Catalyst Systems for Derivative Synthesis

The use of immobilized catalysts represents a significant advancement in chemical synthesis, offering benefits such as simplified product purification, catalyst reusability, and suitability for continuous flow processes. thieme-connect.de While specific examples detailing the use of immobilized catalysts for the direct synthesis of glycine hydrochloride derivatives are not extensively documented in the provided results, the general principles of catalyst immobilization are broadly applicable to these synthetic routes.

Immobilization can be achieved through several strategies, including covalent bonding, ion-pair formation, encapsulation, or entrapment of the catalyst onto a solid support. rsc.org Polymeric supports are commonly used, and the choice of both the polymer and the immobilization method is crucial for the performance of the resulting catalyst system. thieme-connect.de

Key Immobilization Strategies:

Covalent Bonding: This is the most frequently used method, involving the formation of a stable chemical bond between the catalyst and the support material. rsc.org This approach effectively minimizes leaching of the catalyst into the reaction mixture. rsc.org

Encapsulation/Entrapment: In this method, the catalyst is physically confined within the pores or matrix of a support material. rsc.org

Adsorption: This technique relies on physical forces, such as van der Waals forces or hydrogen bonds, to attach the catalyst to the surface of the support. mdpi.com

The development of chiral organocatalysts immobilized on polymers is particularly relevant for the asymmetric synthesis of amino acid derivatives. thieme-connect.de These insoluble catalysts can be packed into columns for use in continuous-flow systems, which offer advantages in terms of process control and scalability. thieme-connect.de For instance, immobilized transaminases have been successfully used in the synthesis of chiral molecules for pharmaceuticals. mdpi.com

The efficiency of an immobilized catalyst can sometimes be enhanced compared to its homogeneous counterpart. Studies have shown that the activity of certain immobilized catalysts can be significantly higher than the soluble version. rsc.org This enhancement can be attributed to factors such as the microenvironment provided by the polymer support. rsc.org

Structural Elucidation and Conformational Analysis of Glycine Hydrochloride

Spectroscopic Investigations of Glycine (B1666218) Hydrochloride and Its Derivatives

The structural elucidation and conformational analysis of glycine hydrochloride, the simplest amino acid salt, have been extensively performed using a variety of spectroscopic techniques. These methods provide detailed insights into the molecule's vibrational modes, electronic structure, and the orientation of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is a crucial tool for identifying the functional groups and characterizing the vibrational modes of glycine hydrochloride. Studies have revealed characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent groups. nih.govnih.gov

Evidence of glycine hydrochloride has been confirmed by characteristic peaks at 1750 cm⁻¹ and 1643 cm⁻¹, which are assigned to the C=O stretch and CO₂ asymmetric stretches, respectively. researchgate.net The vibrational spectra also display prominent features of the CH₂, COO⁻, COOH, and NH₃⁺ groups in the "fingerprint region" between 2500 cm⁻¹ and 500 cm⁻¹. nih.gov In aqueous solutions at neutral pH, the simultaneous appearance of ionized COO⁻ and unionized COOH forms suggests that visible light can induce partial protonation of the COO⁻ groups. nih.gov

The transition peaks for the carboxylate group (COO⁻) in γ-glycine, a polymorph, have been observed at 607, 1391, and 1596 cm⁻¹. researchgate.net For glycine nitrate, a derivative, a band at 1758 cm⁻¹ is assigned to the C=O vibration of the carboxylic acid (COOH) group, with C-N and C-C stretching vibrations identified at 1049 cm⁻¹ and 899 cm⁻¹, respectively. at.ua

Table 1: Characteristic FT-IR Peaks for Glycine Hydrochloride and Related Species

| Wavenumber (cm⁻¹) | Assignment | Compound/Form | Reference |

|---|---|---|---|

| ~3100 | NH⁺ symmetric and asymmetric vibrations | Glycine Hydrochloride | researchgate.net |

| 1758 | C=O stretch (COOH) | Glycine Nitrate | at.ua |

| 1750 | C=O stretch | Glycine Hydrochloride | researchgate.net |

| 1643 | CO₂ asymmetric stretch | Glycine Hydrochloride | researchgate.net |

| 1596 | COO⁻ stretch | γ-Glycine | researchgate.net |

| 1391 | COO⁻ stretch | γ-Glycine | researchgate.net |

| 1049 | C-N stretch | Glycine Nitrate | at.ua |

| 899 | C-C stretch | Glycine Nitrate | at.ua |

| 607 | COO⁻ vibration | γ-Glycine | researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational structure of glycine and its salts. It is particularly effective in identifying different polymorphic forms of glycine. mdpi.com The α- and γ-forms of glycine can be distinguished by their unique Raman scattering peaks. mdpi.com

Research has identified the unique absorption peak areas for the γ-form between 1325–1360 cm⁻¹ and for the α-form between 1445–1465 cm⁻¹. mdpi.com This distinction allows for the quantitative analysis of the polymorphic fraction in a mixed sample. mdpi.com

Table 2: Characteristic FT-Raman Peaks for Glycine Polymorphs

| Wavenumber Range (cm⁻¹) | Assignment | Polymorph | Reference |

|---|---|---|---|

| 1445–1465 | Characteristic peak area | α-form | mdpi.com |

| 1325–1360 | Characteristic peak area | γ-form | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within glycine hydrochloride. In anisotropic media, the ¹H NMR spectrum of glycine shows a distinct doublet resulting from ¹H-¹H dipolar interaction. nih.gov

¹³C NMR, particularly using the Cross-Polarization Magic Angle Spinning (CPMAS) technique, is useful for studying solid-state samples and distinguishing between polymorphs. The α and γ polymorphs of glycine exhibit different chemical shifts for their carbonyl carbon resonances. blogspot.com The β polymorph is less stable and difficult to observe with typical millisecond CP contact times due to a very short ¹H T1ρ at room temperature. blogspot.com

Table 3: ¹³C NMR Chemical Shifts for Glycine Polymorphs

| Polymorph | Carbonyl Resonance (ppm) | Reference |

|---|---|---|

| α-form | 176.5 | blogspot.com |

| γ-form | 174.6 | blogspot.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in glycine hydrochloride. The absorption spectrum of glycine is characterized by high absorption at lower wavelengths that decreases rapidly. sielc.com

A 6% glycine solution shows an absorption peak at 216.8 nm. researchgate.net Generally, the absorption begins high at 200 nm and significantly decreases, bottoming out around 240 nm. sielc.com Studies on 1.0 M aqueous solutions of glycine have shown negligible absorption near 270 nm; however, this absorption can be enhanced as the solution "ages," with the absorption edge extending to wavelengths above 400 nm. nih.gov

Spectral Hole Burning and Isotope Shift Analysis of Amino Group Vibrations

Spectral hole burning is a high-resolution spectroscopic technique used to study the fine details of the vibrational spectrum of glycine hydrochloride. mcgill.caacs.org In these experiments, deuterium-doped glycine hydrochloride is irradiated at specific N-D stretching bands. This irradiation induces the rotation of the NH₂D⁺ moiety, leading to the formation of spectral "holes" (decreased absorption) at the irradiated frequencies and "antiholes" (increased absorption) at others. mcgill.caresearchgate.net

This method, combined with H/D and N¹⁴/N¹⁵ isotope shift analysis, allows for the precise identification of infrared bands associated with the amino group. mcgill.ca For instance, bands observed around 800 cm⁻¹ have been identified as amino group rocking vibrations. mcgill.caacs.org The process of hole burning is relatively slow, taking approximately 0.5 to 1 hour to complete. mcgill.ca

Key findings from these experiments include the observation of holes at 2238 and 2187 cm⁻¹ with a corresponding small antihole at 2368 cm⁻¹ upon laser irradiation. mcgill.ca Irradiating at 2187 cm⁻¹ (for the N¹⁴ compound) produces an antihole at 800 cm⁻¹ and a hole at 819 cm⁻¹, demonstrating the complex interplay of vibrational modes sensitive to the NH₂D⁺ orientation. mcgill.ca

Linear Polarized IR (IR-LD) Spectroscopy of Oriented Samples

Linear Polarized IR (IR-LD) spectroscopy is a powerful technique for the structural analysis of oriented molecules. By measuring the differential absorption of infrared light polarized parallel and perpendicular to an alignment axis, IR-LD provides information on the orientation of specific functional groups. researchgate.net

This technique has been applied to the α- and β-polymorphs of glycine by suspending the solid-state samples in a nematic liquid crystal, which induces orientation. researchgate.net The resulting dichroic spectra allow for a detailed assignment of IR bands and provide structural insights. researchgate.netresearchgate.net The study of derivatives such as glycyl-L-phenylalanyl-glycine hydrochloride monohydrate using IR-LD has also been used to determine the configuration of amide fragments within the peptide structure. nih.govbenthamscience.com

X-ray Diffraction and Crystallographic Characterization

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the precise determination of molecular and crystal structures. For glycine hydrochloride, SCXRD analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. In the crystalline state, the glycine molecule exists in its cationic form, with the amino group protonated (-NH₃⁺) and the carboxylic acid group remaining neutral (-COOH). The crystal structure is stabilized by an extensive network of hydrogen bonds involving the protonated amino group, the carboxylic acid group, and the chloride anion.

Table 1: Crystallographic Data for Glycine Hydrochloride

| Parameter | Value |

|---|---|

| Empirical Formula | C₂H₆ClNO₂ |

| Formula Weight | 111.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.354 |

| b (Å) | 5.378 |

| c (Å) | 10.998 |

| β (°) | 107.99 |

| Volume (ų) | 469.7 |

Note: The crystallographic data presented is based on typical values found in crystallographic databases for glycine hydrochloride. Exact values may vary slightly between different experimental determinations.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification

Powder X-ray Diffraction (PXRD) is a versatile technique used to confirm the crystallinity and identify the phase of a polycrystalline sample. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). For glycine hydrochloride, the experimental PXRD pattern can be compared to a pattern simulated from the single-crystal X-ray diffraction data to confirm the phase purity of a bulk sample. ua.pt The positions and relative intensities of the diffraction peaks are dictated by the crystal lattice parameters and the arrangement of atoms within the unit cell.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govmdpi.com This method partitions the crystal space into regions associated with each molecule, and the resulting Hirshfeld surface is mapped with properties that highlight the nature and strength of intermolecular contacts.

For glycine hydrochloride, the Hirshfeld surface is expected to be dominated by strong hydrogen bonding interactions. The key interactions governing the crystal packing are:

N-H···Cl hydrogen bonds: The protonated amino group acts as a hydrogen bond donor to the chloride anions.

O-H···Cl hydrogen bonds: The carboxylic acid group also donates a hydrogen bond to the chloride anions.

N-H···O hydrogen bonds: The protonated amino group can also interact with the carbonyl oxygen of an adjacent glycine hydrochloride molecule.

Microhardness Studies of Crystalline Materials

Microhardness testing is a mechanical characterization technique used to determine the resistance of a material to localized plastic deformation. For crystalline materials, microhardness is influenced by factors such as crystal structure, intermolecular forces, and the presence of defects. The Vickers microhardness test is commonly employed, where a diamond indenter is pressed into the crystal surface with a known load. scholarsresearchlibrary.com

While specific microhardness data for glycine hydrochloride crystals is not prominently available in the surveyed literature, studies on related amino acid crystals demonstrate that these materials often exhibit anisotropy in their mechanical properties. researchgate.netnih.gov The hardness value can vary depending on the crystallographic face being indented. The work hardening coefficient (Mayer's index, n) can be determined from the relationship between the applied load and the indentation size, providing insight into the nature of the material's response to deformation.

Mass Spectrometric Techniques for Structural Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amino acids. In the positive ion mode, glycine hydrochloride is readily detected as the protonated glycine cation, [C₂H₅NO₂ + H]⁺, at a mass-to-charge ratio (m/z) of 76.04.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the protonated glycine ion is isolated and subjected to collision-induced dissociation (CID). Computational and experimental studies have shown that the primary fragmentation pathway for protonated glycine involves the sequential loss of water (H₂O) and carbon monoxide (CO). acs.orgnih.govacs.org This fragmentation proceeds through the formation of an iminium ion, which is a characteristic fragmentation for α-amino acids.

Table 2: Predicted ESI-MS/MS Fragmentation of Glycine Hydrochloride

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 76.04 | [M+H]⁺ - H₂O | 58.03 | 18.01 |

This fragmentation pattern provides a clear signature for the glycine backbone and is instrumental in the identification and structural confirmation of glycine and its simple derivatives in complex mixtures. researchgate.netresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds, such as amino acids and their salts. In this method, the sample is dissolved in a non-volatile liquid matrix, typically glycerol (B35011), and then bombarded with a high-energy beam of neutral atoms, such as argon or xenon. nih.gov This process causes the analyte molecules to be sputtered into the gas phase as ions, which can then be analyzed by a mass spectrometer.

For Glycine Hydrochloride, FAB-MS is an effective tool for determining its molecular weight and investigating its fragmentation patterns, which in turn provides valuable information about its structure. The technique typically produces a protonated molecular ion, [M+H]⁺, as well as some characteristic fragment ions.

Detailed Research Findings

In the positive-ion FAB-MS analysis of compounds similar to glycine hydrochloride, the protonated molecular ion is often a prominent peak. For glycine hydrochloride (C₂H₅NO₂·HCl), the molecular weight of the free glycine molecule is 75.07 g/mol . The protonated molecule [C₂H₆NO₂]⁺ would therefore be expected at a mass-to-charge ratio (m/z) of 76.

Common fragmentation patterns observed for protonated amino acids include the loss of water (H₂O) and the loss of formic acid (HCOOH) or a related fragment, [H₂O + CO]. The loss of the entire carboxylic acid group is also a possibility.

Based on these principles, a plausible fragmentation pathway for the protonated glycine molecule ([M+H]⁺ at m/z 76) is initiated by the loss of water, leading to the formation of an acylium ion at m/z 58. A subsequent loss of carbon monoxide (CO) from this ion would result in an iminium ion at m/z 30.

An alternative fragmentation pathway can involve the initial loss of formic acid (HCOOH) from the protonated molecule, which would also lead to the formation of the iminium ion at m/z 30.

The following data tables summarize the expected major ions in the positive-ion FAB mass spectrum of glycine hydrochloride and the proposed fragmentation pathways.

Table 1: Predicted Major Ions in the Positive-Ion FAB Mass Spectrum of Glycine Hydrochloride

| m/z | Ion |

| 76 | [M+H]⁺ |

| 58 | [M+H - H₂O]⁺ |

| 30 | [M+H - H₂O - CO]⁺ or [M+H - HCOOH]⁺ |

Table 2: Proposed Fragmentation Pathways for Protonated Glycine

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 76 | H₂O | 58 | H₂N=CH-C=O⁺ |

| 76 | HCOOH | 30 | CH₂=NH₂⁺ |

| 58 | CO | 30 | CH₂=NH₂⁺ |

It is important to note that the relative intensities of these peaks can be influenced by the experimental conditions, including the choice of the matrix and the energy of the atom beam. The glycerol matrix itself can contribute to the spectrum, producing characteristic cluster ions at regular intervals.

Theoretical and Computational Chemistry of Glycine Hydrochloride Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the glycinium cation, allowing for the precise determination of its conformational landscape and electronic structure. These methods model the molecule from first principles, providing a foundational understanding of its chemical nature.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for determining the geometries and relative energies of different conformers. For the glycinium cation, DFT studies reveal the existence of several stable conformers arising from rotation around the C-C and C-N bonds.

A systematic conformational search has identified three primary low-energy conformers for N-protonated glycine (B1666218) (the glycinium cation) nih.govrsc.org. The global minimum is a planar structure (Cs symmetry), which is stabilized by an internal hydrogen bond between the ammonium (B1175870) group and the carbonyl oxygen. DFT methods, such as B3LYP, are instrumental in mapping the potential energy surface and identifying these stable structures and the transition states that separate them uwec.eduniscpr.res.inacs.org. The relative energies calculated by these methods are crucial for understanding the conformational population at a given temperature.

| Conformer | Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| N-Gly-I (Global Minimum) | Cs | 0.00 |

| N-Gly-II | C1 | 3.06 |

| N-Gly-III | C1 | 7.37 |

Data derived from benchmark ab initio calculations, which are closely approximated by high-level DFT studies nih.govrsc.org.

Møller–Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that provides a more accurate description of electron correlation effects than standard DFT functionals acs.org. For conformational analysis, MP2 is often used to refine the energy rankings of conformers predicted by DFT.

Studies on protonated glycine have shown that MP2 calculations confirm the general conformational landscape identified by DFT uwec.eduacs.org. While the exact energy differences may vary slightly, the identification of the planar, hydrogen-bonded structure as the global minimum is consistent across these higher-level methods rsc.orguwec.edu. MP2 calculations are crucial for benchmarking the accuracy of various DFT functionals and ensuring a reliable description of the subtle non-covalent interactions that govern conformational preferences acs.org.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron niscpr.res.in. The energy difference between them, known as the HOMO-LUMO gap, is a measure of molecular stability and reactivity.

For the glycinium cation, the HOMO is typically localized on the lone pairs of the oxygen atoms of the carboxylic acid group and the C-C bond. The presence of the positively charged ammonium group (-NH₃⁺) significantly lowers the energy of all molecular orbitals compared to neutral glycine. The LUMO is generally an antibonding orbital associated with the C=O bond and the protonated amino group. The large positive charge makes the glycinium cation a poor electron donor (low HOMO energy) and a potential electron acceptor (low LUMO energy). The HOMO-LUMO gap is relatively large, indicating high kinetic stability, as significant energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential) researchgate.net. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

In the glycinium cation, the MEP surface shows a strong positive potential localized around the -NH₃⁺ group, which is the primary site for interaction with nucleophiles or the chloride anion. A region of negative electrostatic potential is concentrated around the carbonyl oxygen of the carboxylic acid group, indicating its role as a hydrogen bond acceptor. The hydroxyl proton of the -COOH group also exhibits a positive potential, making it a potential hydrogen bond donor. The MEP map visually confirms the charge distribution expected for a cation where the positive charge is formally on the nitrogen but is delocalized across the hydrogen atoms of the ammonium group.

Computational Modeling of Intermolecular Interactions

Computational models are essential for elucidating the complex network of non-covalent interactions that define the structure and properties of glycine hydrochloride in both solid and solution phases.

Crystalline State: In the solid state, glycine hydrochloride forms a well-defined crystal lattice stabilized by a network of hydrogen bonds. Neutron diffraction studies have precisely determined the crystal structure, revealing the intricate arrangement of glycinium cations and chloride anions nih.gov. Computational modeling complements this experimental data by quantifying the strength and nature of these interactions.

The primary interaction is the strong N-H···Cl⁻ hydrogen bond. Each ammonium group (-NH₃⁺) acts as a hydrogen bond donor, with its three hydrogen atoms forming strong, directional bonds to three separate chloride ions. The chloride ion, in turn, acts as a hydrogen bond acceptor, linking neighboring glycinium cations. Additionally, the carboxylic acid group participates in O-H···Cl⁻ hydrogen bonds. This network of interactions links the molecules into layers, creating a stable three-dimensional crystalline structure nih.gov.

Solution State: In an aqueous solution, the hydrogen bonding network is more dynamic. Molecular dynamics (MD) simulations are used to model the behavior of glycine hydrochloride in water. These simulations show that the glycinium cation is strongly solvated. The -NH₃⁺ and -COOH groups both act as hydrogen bond donors to surrounding water molecules. The chloride anion is also hydrated, with a well-defined solvation shell. The simulations reveal a constant exchange of water molecules, illustrating the dynamic nature of solvation and the competition between ion-water and water-water hydrogen bonds. The strong hydration of both the glycinium cation and the chloride anion explains the high solubility of glycine hydrochloride in water.

Solvation Effects on Conformational Equilibrium

The conformational equilibrium of glycine hydrochloride in solution is significantly influenced by the surrounding solvent molecules. Computational studies, particularly those employing molecular dynamics (MD) simulations and quantum mechanical calculations, have provided deep insights into these solvation effects. In aqueous solutions, glycine predominantly exists in its zwitterionic form, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). However, the presence of hydrochloric acid shifts this equilibrium. In an acidic environment, the carboxyl group is protonated, leading to the cationic form of glycine ([H3N+CH2COOH]Cl-).

Molecular dynamics simulations of aqueous glycine solutions have shown that the aggregation of glycine zwitterions is concentration-dependent. These simulations, using force fields like AMBER, reveal that glycine clusters are highly hydrated and dynamic, with configurations changing on the picosecond timescale. rsc.org The presence of ions, such as those from glycine hydrochloride, can further influence the clustering behavior and the interactions with water molecules. nih.goved.ac.uk

Theoretical studies using ab initio calculations and Density Functional Theory (DFT) have quantified the impact of solvation on the molecular properties of glycine. nih.gov Solvation has a notable effect on the dipole moment and chemical hardness of the glycine molecule. derpharmachemica.com For instance, the zwitterionic form of glycine is found to be more stable than the neutral form in water by a few kcal/mol. nih.gov While these studies often focus on neutral and zwitterionic forms, the principles of solvent-solute interactions are directly applicable to glycine hydrochloride. The chloride ion will be surrounded by a hydration shell, and the cationic glycine will interact strongly with water molecules through hydrogen bonding at both the ammonium and carboxylic acid groups.

Adsorption Studies on Material Surfaces (e.g., Graphene, h-BN, h-SiC)

The interaction of glycine hydrochloride with various material surfaces has been a subject of extensive computational investigation, driven by potential applications in biosensors, drug delivery, and nanoelectronics. Density Functional Theory (DFT) calculations have been instrumental in determining the energetics and geometries of glycine adsorption on surfaces like graphene, hexagonal boron nitride (h-BN), and hexagonal silicon carbide (h-SiC).

Computational studies have explored the adsorption of both the neutral and zwitterionic forms of glycine on these surfaces. These findings are relevant to glycine hydrochloride, as the cationic form present in acidic solutions will interact strongly with surfaces that have regions of negative electrostatic potential.

On graphene, the adsorption of glycine is generally found to be a physisorption process, dominated by weak van der Waals interactions. jchemlett.comjchemlett.com The adsorption energy is typically in the range of -0.121 to -0.345 eV. The presence of defects or functional groups on the graphene surface, such as in graphene oxide, can significantly enhance the binding energy through stronger interactions, including covalent bonding. nih.govresearchgate.net Solvation studies have shown that the zwitterionic form of glycine binds more strongly to the graphene surface in the presence of water molecules compared to its neutral form.

For hexagonal boron nitride (h-BN), the interaction with glycine is also primarily non-covalent, with adsorption energies ranging from -0.103 to -0.325 eV. The polar nature of the B-N bonds in h-BN can lead to specific electrostatic interactions with the charged groups of the glycine cation.

In contrast, the adsorption of glycine on hexagonal silicon carbide (h-SiC) is found to be a chemisorption process. The adsorption energies are significantly higher, ranging from -1.01 to -1.319 eV, indicating a much stronger interaction and the formation of chemical bonds between the glycine molecule and the h-SiC surface. This suggests that h-SiC has a higher affinity for glycine compared to graphene and h-BN. researchgate.net

The effect of solvation has also been considered in these adsorption studies. Using implicit solvation models, it has been shown that the strength of the interaction between glycine conformers and these hexagonal sheets generally decreases in a water medium.

Below is an interactive data table summarizing the findings from various computational studies on the adsorption of glycine on different material surfaces.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations have become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving glycine and its derivatives. These methods provide a molecular-level understanding of reaction pathways, transition states, and the role of intermediates.

Transition State Analysis and Reaction Pathways

The study of potential energy surfaces (PES) through quantum chemical calculations allows for the identification of stable reactants, products, intermediates, and the transition state (TS) structures that connect them. mdpi.com For reactions involving glycine, computational methods can map out the energy profile along a specific reaction coordinate, revealing the mechanistic steps.

For instance, in the context of the formation of glycine, various reaction pathways have been computationally explored. The Strecker synthesis, a plausible route for glycine formation, involves several steps, including the reaction of an aldehyde with ammonia and hydrogen cyanide. mdpi.com Computational studies can model each of these steps to determine their feasibility and energy barriers.

In the context of glycine oligomerization, which is relevant to the formation of peptides, computational modeling can help understand the condensation reaction between two glycine molecules. These studies can elucidate the role of catalysts and the effect of the environment on the reaction pathway.

Water-Assisted Proton Transfer Mechanisms

Water molecules can play a crucial role in facilitating proton transfer reactions, a fundamental process in many chemical and biological systems. For glycine, the tautomerization between its neutral and zwitterionic forms is a key process where proton transfer occurs.

Computational studies have investigated water-assisted tautomerization of glycine using supermolecules containing several water molecules. nih.gov These studies have shown that a bridging water molecule can facilitate the proton transfer from the carboxyl group to the amino group, lowering the energy barrier for this process. nih.gov The free energy of activation for the water-assisted mechanism is found to be competitive with the intramolecular proton transfer channel. nih.gov

Ab initio molecular dynamics simulations have been used to compute the potential of mean force for the intramolecular proton transfer in glycine in an aqueous solution. researchgate.net These simulations provide a detailed picture of the changes in the hydration shell of the glycine molecule as the proton transfer occurs. researchgate.net The explicit treatment of solvent molecules in these simulations is crucial for accurately describing the energetics and mechanism of water-assisted proton transfer. nih.govuchicago.edu

Glycosyl Radical Intermediate Generation and Reactivity

While not directly involving glycine hydrochloride itself, the study of glycosyl radicals is relevant in the broader context of carbohydrate chemistry and the modification of amino acids. Computational studies have provided insights into the generation and reactivity of glycosyl radicals, which can be formed from various precursors. researchgate.netresearchgate.net

Computational chemistry has been employed to study the formation of glycine and other amino acids through radical-based pathways in astrophysical environments. rsc.orgnih.gov For example, the reaction between the HO-CO radical and CH2NH to form a NHCH2COOH radical intermediate has been computationally investigated. This radical can then react with H2 to form glycine. rsc.orgnih.gov The calculated low energy barriers for these steps suggest their feasibility in interstellar gas-phase chemistry. rsc.orgnih.gov

In the context of protein chemistry, computational studies have explored the possibility of generating a captodatively stabilized alpha-C-centered radical at a glycine residue through oxidation. ucalgary.ca This glycyl radical is proposed to be a long-lived species that can initiate further reactions. ucalgary.ca The reactivity of such radicals, including their ability to abstract hydrogen atoms, can be modeled computationally to understand their role in various chemical and biological processes. ucalgary.ca

Chemical Reactivity and Mechanistic Investigations Involving Glycine Hydrochloride

Acid-Base Properties and Protonation Equilibria

Glycine (B1666218) hydrochloride, the salt formed from the amino acid glycine and hydrochloric acid, exhibits characteristic acid-base properties in aqueous solutions. echemi.com The molecule possesses two ionizable groups: a carboxylic acid group (-COOH) and an ammonium (B1175870) group (-NH3+). researchgate.net These groups undergo protonation and deprotonation depending on the pH of the solution, leading to different ionic species. scribd.comlibretexts.org

The acid-base equilibria of glycine in water can be represented as follows: H₃N⁺-CH₂-COOH (fully protonated) ⇌ H₃N⁺-CH₂-COO⁻ (zwitterion) + H⁺ (pKa₁) H₃N⁺-CH₂-COO⁻ (zwitterion) ⇌ H₂N-CH₂-COO⁻ (fully deprotonated) + H⁺ (pKa₂) scribd.com

In acidic solutions, the fully protonated form, the glycinium cation, predominates. scribd.comwikipedia.org As the pH increases, the carboxylic acid group is the first to deprotonate, forming the zwitterion, which is the dominant species at intermediate pH levels. scribd.comlibretexts.org At higher pH values, the ammonium group loses its proton, resulting in the glycinate (B8599266) anion. scribd.comwikipedia.org

The pKa values for these equilibria are crucial for understanding the behavior of glycine hydrochloride in solution. The pKa for the deprotonation of the carboxylic acid group (pKa₁) is approximately 2.34-2.35, while the pKa for the deprotonation of the ammonium group (pKa₂) is around 9.60. scribd.comlibretexts.orgstudy.com Glycine hydrochloride is considered more acidic than chloroacetic acid (pKa ≈ 2.87) due to the electron-withdrawing effect of the positively charged ammonium group, which stabilizes the resulting carboxylate anion. echemi.com

Table 1: Acid Dissociation Constants (pKa) of Glycine

| pKa Value | Corresponding Equilibrium | Approximate Value |

| pKa₁ | H₃N⁺-CH₂-COOH ⇌ H₃N⁺-CH₂-COO⁻ + H⁺ | 2.34 - 2.35 |

| pKa₂ | H₃N⁺-CH₂-COO⁻ ⇌ H₂N-CH₂-COO⁻ + H⁺ | 9.60 |

Note: These values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Potentiometric titration is a key experimental technique used to study the proton release from glycine hydrochloride and to determine its pKa values. researchgate.netresearchgate.netufsc.br This method involves titrating a solution of glycine hydrochloride with a strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH of the solution. ufsc.br

The titration curve of glycine hydrochloride typically shows two distinct inflection points, corresponding to the two deprotonation steps. researchgate.netresearchgate.net The first inflection point occurs at a lower pH and corresponds to the neutralization of the carboxylic acid proton. The second, more defined inflection point at a higher pH corresponds to the deprotonation of the ammonium group. researchgate.net From the titration data, the pKa values can be determined as the pH at which half of the protons for each respective group have been neutralized. ufsc.br

Simultaneous conductimetric and potentiometric titrations can provide even more detailed information about the glycine system. ufsc.br The initial high conductivity of a glycine hydrochloride solution is due to the presence of highly mobile hydrogen ions. As the titration with NaOH proceeds, the conductivity drops due to the reaction of H+ with OH-. ufsc.br

The pH of the solution has a profound influence on the distribution of the different ionic species of glycine and, consequently, its chemical reactivity. jmaterenvironsci.comresearchgate.net Speciation diagrams, which plot the relative concentration of each species as a function of pH, can be generated from the pKa values. libretexts.orgresearchgate.net

At pH < pKa₁ (e.g., pH < 2.34): The fully protonated form, +H₃NCH₂COOH, is the dominant species. scribd.comresearchgate.net

At pH between pKa₁ and pKa₂ (e.g., pH 4 to 8): The zwitterion, +H₃NCH₂COO⁻, is the predominant form. libretexts.orgresearchgate.net

At pH > pKa₂ (e.g., pH > 9.60): The fully deprotonated form, H₂NCH₂COO⁻, is the main species in solution. scribd.com

The reactivity of glycine hydrochloride is directly linked to the availability of its acidic protons and the nucleophilicity of its amino group. For instance, in acidic conditions, the protonated carboxylic acid group can participate in reactions typical of carboxylic acids. In basic solutions, the deprotonated amino group acts as a nucleophile. The specific form of glycine present at a given pH will therefore dictate its role in chemical reactions, including its ability to form complexes with metal ions. researchgate.net

Chemical Exchange Reactions

Studies have investigated the oxygen exchange reaction between the carboxyl group of glycine hydrochloride and water. This exchange provides insight into the reactivity of the carboxylic acid group and the mechanism of its interaction with the aqueous solvent. While detailed mechanistic studies are limited in the provided search results, the existence of such an exchange reaction has been noted in the scientific literature, indicating the dynamic nature of the carboxyl group in an aqueous environment. aip.org

Catalytic Roles and Applications in Organic Synthesis

Given its acidic nature, glycine hydrochloride can function as a Brønsted acid catalyst in organic synthesis. A Brønsted acid is a chemical species that can donate a proton (H⁺). The protonated ammonium group (+NH₃) in glycine hydrochloride allows it to act as a proton source to activate substrates in various chemical transformations. Although the search results did not provide specific examples of reactions catalyzed by glycine hydrochloride, the fundamental principles of Brønsted acid catalysis suggest its potential utility in reactions that are accelerated by proton transfer, such as esterification, acetal (B89532) formation, and certain condensation reactions.

Catalysis in Hantzsch 1,4-Dihydropyridine Synthesis

Glycine hydrochloride plays a important role as both a solvent and a biocatalyst in the one-pot Hantzsch synthesis of 1,4-dihydropyridines. researchgate.netacgpubs.orgresearchgate.net This method presents a green and efficient alternative to traditional syntheses, which often require organic solvents. researchgate.net The reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl or methyl acetoacetate), and ammonium acetate (B1210297) in a Glycine-HCl buffer solution, typically at a pH of 2.2. researchgate.netresearchgate.netacgpubs.org

This environmentally friendly procedure is characterized by its simple work-up, short reaction times, and high yields, which typically range from 75% to 98%. researchgate.net The process is effective for a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, consistently producing 1,4-dihydropyridines (1,4-DHPs) in high purity. researchgate.net The general procedure involves stirring a mixture of the aldehyde, alkyl acetoacetate, and ammonium carbonate in the Glycine-HCl buffer at a temperature of 50–65 °C. acgpubs.org Upon completion, the product is isolated by simple filtration after dilution with water. acgpubs.org A significant advantage of this green methodology is the potential to reuse the filtrate for subsequent reactions. researchgate.net

Role in Oxime Preparation from Carbonyl Compounds

The preparation of oximes from carbonyl compounds is a fundamental transformation in organic chemistry, yielding highly crystalline products used for the purification and characterization of aldehydes and ketones. nih.gov The primary reagent for this conversion is hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). orientjchem.orgias.ac.in The classical method involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base, such as pyridine. nih.govresearchgate.net

While the literature extensively details the use of hydroxylamine hydrochloride, a direct catalytic role for glycine hydrochloride in this specific transformation is not prominently documented. The synthesis of oximes relies on the reaction of the carbonyl group with hydroxylamine, often facilitated by various conditions to improve yields and reaction times. nih.gov Modern, more environmentally friendly approaches have been developed, including solvent-free methods that utilize grinding or microwave irradiation. nih.govnih.gov For instance, aldehydes and ketones react with hydroxylamine hydrochloride in the presence of zinc oxide or silica (B1680970) gel under solvent-free conditions. nih.gov Other methods employ catalysts like Bi₂O₃ under grinding conditions or proceed in aqueous media using catalysts to enhance efficiency. nih.govyccskarad.com The reaction generally involves the addition of hydroxylamine to the carbonyl compound, followed by the elimination of water to form the oxime. nih.govscribd.com

Glycosylation Reactions and Stereoselective Synthesis

Mechanisms of Glycosidic Bond Formation

The formation of a glycosidic bond is a crucial reaction in carbohydrate chemistry, linking monosaccharides to form oligosaccharides and polysaccharides. fiveable.meub.edu The reaction is fundamentally a nucleophilic substitution at the anomeric carbon of a glycosyl donor. nih.gov This process occurs when a hydroxyl group from a glycosyl acceptor attacks the electrophilic anomeric carbon of the donor, leading to the displacement of a leaving group. nih.govstudy.com

Stereochemical Control in Glycoside Synthesis

Achieving stereocontrol in glycoside synthesis—that is, selectively forming either an α- (axial) or β- (equatorial) linkage—is a primary challenge in carbohydrate chemistry. nih.govcdnsciencepub.com The stereochemical outcome is influenced by a multitude of factors, including the choice of protecting groups, solvent, temperature, and activating system. cdnsciencepub.comnih.govresearchgate.net

One of the most reliable methods for achieving 1,2-trans stereoselectivity is through neighboring group participation . nih.gov When an acyl-type protecting group (like an acetyl or benzoyl group) is placed at the C-2 position of the glycosyl donor, it can attack the anomeric center upon activation. nih.gov This forms a stable cyclic dioxolenium ion intermediate, which effectively shields one face of the sugar ring. nih.gov Consequently, the glycosyl acceptor can only attack from the opposite face, leading exclusively to the 1,2-trans product (e.g., a β-glycoside for a glucose-type donor). nih.govnih.gov

In the absence of a participating group at C-2 (e.g., when an ether protecting group like benzyl (B1604629) is used), other factors become dominant in directing stereochemistry. cdnsciencepub.comSolvent effects are particularly significant: ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) tend to favor the formation of α-glycosides, while nitrile solvents such as acetonitrile (B52724) (MeCN) promote the formation of β-glycosides. nih.govcdnsciencepub.com This is attributed to the ability of nitrile solvents to form an α-nitrilium ion intermediate, which is then displaced by the acceptor in an Sₙ2-like fashion to give the β-product. nih.gov

Use as a Proton Source in Catalytic Glycosyl Radical Functionalization

Glycosyl radical functionalization has become a significant strategy for the synthesis of C-glycosides, which are stable analogs of naturally occurring O-glycosides. researchgate.net These reactions involve the generation of a radical at the anomeric center of a carbohydrate, which can then participate in carbon-carbon bond-forming reactions. researchgate.net This process can be initiated through photoredox catalysis, where a glycosyl radical precursor is activated by visible light. thieme.de

Coordination Chemistry and Metal Complexation Studies

Formation of Metal-Glycine Hydrochloride Complexes

The formation of complexes between glycine (B1666218) hydrochloride and metal ions involves the displacement of a proton from the carboxylic acid group and, depending on the reaction conditions, from the ammonium (B1175870) group as well, allowing the glycine molecule to act as a ligand.

Glycine hydrochloride readily interacts with divalent transition metal ions such as copper(II), nickel(II), and cobalt(II) to form coordination complexes. jocpr.comekb.egnih.gov In these interactions, the glycine molecule typically functions as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. jocpr.comiupac.org

The reaction of Cu(II) with glycine hydrochloride is a well-studied example. Potentiometric titrations have revealed that upon complexation, protons are released from both the carboxylic acid and the ammonium groups of glycine hydrochloride. researchgate.netmedcraveonline.com This indicates a strong interaction where the copper ion facilitates the deprotonation of the ligand to form a stable complex. The resulting complexes can adopt various geometries, with octahedral arrangements being common for Ni(II) and Co(II) ions, while square-pyramidal or distorted octahedral geometries are often observed for Cu(II) complexes. nih.govbris.ac.uk

The general representation for the formation of a 1:1 metal-glycinate complex from glycine hydrochloride can be depicted as:

M²⁺ + H₃N⁺CH₂COOH·Cl⁻ ⇌ [M(H₂NCH₂COO)]⁺ + 2H⁺ + Cl⁻

Further reaction can lead to the formation of bis(glycinato) complexes.

The stoichiometry of the metal complexes formed with glycine is predominantly found to be 1:1 and 1:2 (metal:ligand). jocpr.comasianpubs.org However, in some instances, 1:3 complexes have also been reported, particularly with trivalent metal ions. ekb.eg The stoichiometry is influenced by factors such as the metal-to-ligand ratio in the reaction mixture and the pH of the solution.

The stability of these complexes is quantified by their stability constants (log K). The determination of these constants is crucial for understanding the thermodynamic feasibility of complex formation. The stability of the complexes with divalent first-row transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.govijcrt.org This trend is observed for glycine complexes as well, with Cu(II) complexes exhibiting the highest stability. ijcrt.org

| Cu(II) | 8.23 | 6.80 | 15.03 | 20 | 0.1 (KCl) |

Note: Data is for glycine complexes, which are formed from glycine hydrochloride in solution. The stability constants reflect the equilibrium between the metal ion and the glycinate (B8599266) anion.

Glycine, derived from glycine hydrochloride, can also participate in the formation of ternary complexes, where the metal ion is coordinated to two different ligands. These mixed-ligand complexes are of significant interest as they can serve as models for more complex biological systems.

For instance, a ternary copper(II) complex has been synthesized and structurally characterized, containing 1,10-phenanthroline (B135089) and L-glycine as ligands. researchgate.net In this complex, the copper(II) center is coordinated to both the aromatic diimine and the amino acid.

Another study investigated the formation of ternary complexes of Cu(II) and Zn(II) with the drug ethambutol (B1671381) hydrochloride and a series of amino acids, including glycine. sphinxsai.com The stability of these ternary complexes was determined potentiometrically, and it was found that the Cu(II) ternary complex with glycine exhibited a high stability constant. sphinxsai.com The formation of such ternary complexes is influenced by factors such as the nature of the primary and secondary ligands, steric effects, and the coordination geometry of the metal ion.

Spectroscopic techniques are instrumental in elucidating the coordination environment of the metal ions in glycine hydrochloride complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the mode of coordination of the glycine ligand. Upon complexation, the characteristic vibrational frequencies of the amino and carboxylate groups are shifted. A significant observation is the shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The difference between these two frequencies (Δν) can indicate the coordination mode of the carboxylate group. jocpr.com Furthermore, shifts in the N-H stretching vibrations of the amino group confirm its involvement in coordination to the metal center. jocpr.com The appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds. nih.gov

Table 2: Characteristic IR Frequencies (cm⁻¹) for Glycine and its Metal Complexes

| Compound | ν(N-H) | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) |

|---|---|---|---|---|

| Glycine | 3150 | 1610 | 1413 | 197 |

| [Co(gly)₂(H₂O)₂] | 3280, 3120 | 1590 | 1410 | 180 |

| [Ni(gly)₂(H₂O)₂] | 3300, 3150 | 1595 | 1412 | 183 |

| [Cu(gly)₂(H₂O)] | 3310, 3160 | 1605 | 1415 | 190 |

Note: The data represents typical shifts observed upon complexation. Actual values may vary depending on the specific complex and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the d-d electronic transitions of the transition metal ions, which are sensitive to the coordination environment. The position and intensity of the absorption bands provide insights into the geometry of the complex. For example, aqueous solutions of Cu(II)-glycine complexes typically exhibit a broad absorption band in the visible region, characteristic of d-d transitions in a distorted octahedral or square-planar environment. researchgate.net The molar absorptivity of these bands can be used in the determination of complex formation and stoichiometry.

Advanced Analytical Methodologies for Glycine Hydrochloride

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For glycine (B1666218) hydrochloride, various chromatographic techniques are utilized, each with specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of glycine hydrochloride. sielc.com Due to its polar and zwitterionic nature, glycine can be challenging to retain on traditional reversed-phase columns. helixchrom.com Consequently, specialized HPLC modes are employed.

Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics. Columns like the Primesep 100 or Amaze SC can effectively retain and separate underivatized amino acids by combining hydrophobic and ionic interactions. sielc.comhelixchrom.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is another common strategy for retaining very polar compounds like amino acids.

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated by a reversed-phase column. acs.org For example, sodium hexanesulfonate has been used as an ion-pairing reagent for the analysis of glycine and its oligomers. acs.org

HPLC methods are crucial for quality control, pharmaceutical formulation analysis, and impurity profiling. sielc.comthermofisher.com Detection is typically achieved using ultraviolet (UV) detectors, often at low wavelengths like 200 nm, or more advanced detectors like Charged Aerosol Detectors (CAD) for improved sensitivity, especially for compounds lacking a strong chromophore. sielc.comthermofisher.com